N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical and Chemical Properties Analysis
While some related compounds have their physical and chemical properties listed, such as melting point, boiling point, density, molecular formula, and molecular weight , the specific properties for “N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate” are not provided.Scientific Research Applications
Metalated Sulfonamides in Synthetic Applications
Metalated sulfonamides, including compounds like N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate, serve as powerful Directed Metalation Groups (DMGs) with potential in heterocyclic synthesis. Their application spans from the preparation of sultams and sultones to the synthesis of various heterocycles such as benzothiazinones, benzothiazepines, and pyridine derivatives. The versatility of these compounds is highlighted by their role in cross-coupling reactions and the introduction of the sulfonamide function by metalation, which opens avenues for creating complex organic structures (O. Familoni, 2002).
Novel Azole, Pyrimidine, Pyran, and Furan Derivatives
The reactivity of sulfonamides similar to this compound with various N-nucleophiles has been explored for the synthesis of new azole, pyrimidine, pyran, and furan derivatives. This includes the formation of arylaminoprop-2-en-1-one derivatives and a range of heterocyclic compounds demonstrating the utility of sulfonamide derivatives as versatile building blocks in organic synthesis (A. Farag et al., 2011).
Autoxidation Studies and Reaction Mechanisms
Studies on the autoxidation of compounds like tetrakis‐(dimethylamino)‐ethylene have provided insights into the reactivity and stability of similar sulfonamide derivatives. These studies reveal the formation of various oxidation products and suggest mechanisms that could be applicable to understanding the reactivity of this compound in oxidative conditions (W. H. Urry & J. Sheeto, 1965).
Synthesis and Characterization of Schiff Bases
The synthesis and characterization of new Schiff bases derived from sulfonamide compounds, including spectroscopic characterization and enzyme inhibition studies, highlight the biochemical relevance of sulfonamides. Such studies underline the potential of sulfonamide derivatives in medicinal chemistry, providing a foundation for their exploration as enzyme inhibitors (S. Alyar et al., 2019).
Gold(I)-Catalyzed Synthesis of Furan Derivatives
The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides demonstrates the potential of utilizing metal catalysis for the functionalization of sulfonamide derivatives. This approach, involving a rare 1,2-alkynyl migration onto a gold carbenoid, showcases the innovative pathways for the synthesis of furan derivatives, potentially including this compound (Tao Wang et al., 2014).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S.CH2O2/c1-16(2)13(14-9-6-10-19-14)11-15-20(17,18)12-7-4-3-5-8-12;2-1-3/h3-10,13,15H,11H2,1-2H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPDXIYSJBRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CO2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.